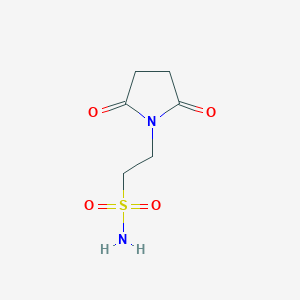
4-(4-Isopropoxyphenyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Isopropoxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C13H16O2 It is a derivative of butenone, featuring an isopropoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropoxyphenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the reaction of 4-isopropoxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Isopropoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
4-(4-Isopropoxyphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Isopropoxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects are mediated through hydrogen bonding and van der Waals interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-3-buten-2-one: Known for its use in electroplating and as an intermediate in organic synthesis.
4-(4-Methoxyphenyl)but-3-en-2-one: Used in the synthesis of pharmaceuticals and as a flavoring agent.
Uniqueness
4-(4-Isopropoxyphenyl)but-3-en-2-one is unique due to its isopropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications .
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
(E)-4-(4-propan-2-yloxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C13H16O2/c1-10(2)15-13-8-6-12(7-9-13)5-4-11(3)14/h4-10H,1-3H3/b5-4+ |
Clé InChI |
AKPYPNDIMXXJTI-SNAWJCMRSA-N |
SMILES isomérique |
CC(C)OC1=CC=C(C=C1)/C=C/C(=O)C |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylatehydrochloride](/img/structure/B13534490.png)







![2-{[(tert-butoxy)carbonyl]amino}-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid](/img/structure/B13534541.png)


